
Butopamine
Descripción general
Descripción
Butopamina es un compuesto sintético que es químicamente similar a la dobutamina pero no es una catecolamina. Es conocido por inducir una respuesta inotrópica positiva, lo que significa que aumenta la fuerza de las contracciones del corazón. Esto la hace particularmente útil en el tratamiento de la insuficiencia cardíaca congestiva .
Métodos De Preparación
La butopamina puede sintetizarse mediante la modificación de la molécula de dobutamina. La ruta sintética implica cambiar la ubicación de un grupo hidroxilo, lo que hace que la butopamina sea refractaria a la acción de la catecol-O-metiltransferasa, haciéndola adecuada para la administración oral . Las condiciones de reacción específicas y los métodos de producción industrial no están ampliamente documentados, pero el proceso generalmente implica el uso de varios reactivos y catalizadores para lograr la estructura molecular deseada.
Análisis De Reacciones Químicas
La butopamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La butopamina puede oxidarse para formar varios productos de oxidación.
Reducción: Puede reducirse en condiciones específicas para producir diferentes formas reducidas.
Sustitución: La butopamina puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
Cardiac Applications
Butopamine in Heart Failure Treatment
This compound has been studied for its effects on acute heart failure. Clinical findings indicate that intravenous administration can significantly increase the cardiac index, which is a crucial measure of heart function. In a study conducted by Thompson et al., patients with acute heart failure showed improved cardiac output following this compound treatment, highlighting its potential as a therapeutic agent in managing heart conditions .
Preclinical Studies
Preclinical studies demonstrate that this compound exhibits inotropic effects when administered both intravenously and orally. Research involving canine models has shown promising results, suggesting that this compound can enhance myocardial contractility, making it a candidate for further exploration in treating heart failure and other cardiovascular disorders .
Pharmacological Insights
Dopaminergic Activity
While this compound is primarily classified as a β-adrenergic agonist, its interactions with dopaminergic pathways warrant investigation. The modulation of dopamine levels can influence various neurological and psychiatric conditions. Recent studies suggest that compounds affecting dopamine release may also impact motivation and reward systems in the brain, which could have implications for understanding mood disorders and cognitive functions .
Research Implications
Potential in Dopaminergic Research
Research into the mechanisms of dopamine release has identified ion channels that regulate this process. Understanding how this compound and similar compounds influence these channels could lead to new therapeutic strategies for conditions such as depression and Parkinson's disease. Researchers are investigating how manipulating dopamine signaling might improve treatment outcomes for patients suffering from these disorders .
Case Studies and Clinical Trials
Ongoing clinical trials are essential for evaluating the efficacy of this compound in real-world settings. For instance, studies focusing on its use in patients with varying degrees of heart failure are crucial for establishing dosage guidelines and understanding potential side effects. The outcomes of these trials will provide valuable insights into the safety and effectiveness of this compound as a treatment option .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Mecanismo De Acción
La butopamina ejerce sus efectos uniéndose a los receptores adrenérgicos beta-1 en el corazón. Esta unión aumenta los niveles de monofosfato de adenosina cíclico (AMPc), que a su vez aumenta la afluencia de iones calcio en las células del músculo cardíaco. El aumento de la concentración de iones calcio conduce a contracciones cardíacas más fuertes. Los objetivos moleculares involucrados en esta vía incluyen los receptores adrenérgicos beta-1 y la vía de señalización de receptores acoplados a proteínas G asociada .
Comparación Con Compuestos Similares
La butopamina es similar a otros agentes inotrópicos como la dobutamina y la dopamina. Es única en el sentido de que no es una catecolamina y es refractaria a la catecol-O-metiltransferasa, lo que la hace adecuada para la administración oral. Compuestos similares incluyen:
Dobutamina: Una catecolamina que también aumenta la contractilidad cardíaca pero no es adecuada para la administración oral.
La singularidad de la butopamina radica en su modificación estructural, que permite la administración oral y una vía metabólica diferente en comparación con otros compuestos similares.
Actividad Biológica
Butopamine, a beta-adrenergic agonist, is primarily known for its role as a cardiac stimulant and growth promoter in livestock. This compound is the hydrochloride salt of the RR-isomer of ractopamine and exhibits significant biological activity through its interaction with adrenergic receptors. The following sections will detail its pharmacological effects, mechanisms of action, and relevant research findings.
This compound acts predominantly as a full agonist at beta-2 adrenergic receptors, with some activity at beta-1 receptors. The activation of these receptors leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which mediates various physiological responses:
- Beta-1 Receptor Activation : Primarily found in the heart, stimulation leads to increased heart rate and contractility.
- Beta-2 Receptor Activation : Involves relaxation of bronchial smooth muscle and vasodilation in peripheral blood vessels .
Pharmacological Effects
Cardiovascular Effects :
this compound has been shown to increase heart rate and contractility, making it useful in certain clinical scenarios. In studies, it demonstrated a more potent effect on cardiac output compared to other beta-adrenergic agonists .
Growth Promotion in Livestock :
As a growth promoter, this compound is used in animal husbandry to enhance feed efficiency and muscle growth. Its efficacy has been linked to its ability to modulate metabolic processes favorably in livestock .
Case Studies and Clinical Trials
- Cardiac Stimulation in Humans :
- Growth Response in Pigs :
- Safety Assessments :
Comparative Biological Activity
The following table summarizes the comparative biological activity of this compound against other beta-adrenergic agonists:
Compound | Primary Action | Beta-Receptor Affinity | Notable Effects |
---|---|---|---|
This compound | Cardiac stimulant | High for β2, moderate for β1 | Increased heart rate, muscle growth promotion |
Ractopamine | Growth promoter | High for β2 | Enhanced feed efficiency in livestock |
Dobutamine | Cardiac stimulant | High for β1 | Increased cardiac output |
Salbutamol | Bronchodilator | High for β2 | Relaxation of bronchial smooth muscle |
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Butopamine, and how do they influence its beta-adrenergic agonist activity?
this compound (C18H23NO3) is a sympathomimetic amino alcohol with a stereospecific structure: 4-hydroxy-α-(((3-(4-hydroxyphenyl)-1-methylpropyl)amino)methyl)benzenemethanol . Its beta-adrenergic activity arises from the hydroxyl groups and amine moiety, which facilitate receptor binding. Researchers should use spectroscopic techniques (e.g., NMR, X-ray crystallography) to verify stereochemistry, as enantiomeric purity (e.g., dextro form per USAN guidelines) critically impacts pharmacological efficacy .
Q. What standard analytical methods are used to quantify this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is recommended for quantifying this compound in plasma or tissue samples. Validate methods per ICH guidelines, including specificity, linearity (1–100 ng/mL), and recovery rates (>85%). Cross-validate with immunoassays to address matrix interference .
Q. How does this compound’s mechanism of action differ from structurally similar beta-agonists like ractopamine?
this compound and ractopamine share a core structure but differ in stereochemical configuration and substituents. This compound’s (R,R) configuration enhances selectivity for β1-adrenergic receptors, while ractopamine targets β2 receptors. Use receptor-binding assays (e.g., radioligand displacement) to compare IC50 values and selectivity profiles .
Advanced Research Questions
Q. What experimental designs are optimal for resolving discrepancies in reported pharmacokinetic data for this compound?
Contradictory oral bioavailability (40–70% across studies) may stem from species-specific metabolism or dosing regimens. Implement crossover studies in preclinical models (e.g., swine vs. rodents) with controlled diets. Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability and validate with bootstrap analysis .
Q. How can researchers address conflicting in vitro vs. in vivo efficacy data for this compound’s cardioprotective effects?
In vitro models (e.g., cardiomyocyte cultures) may lack physiological complexity. Validate findings using Langendorff perfused heart assays and telemetry in awake animals. Apply Hill criteria to establish causality, ensuring dose-response alignment between models. Report negative controls (e.g., propranolol) to confirm receptor-mediated effects .
Q. What methodological frameworks are recommended for synthesizing evidence on this compound’s enantiomer-specific effects?
Conduct a scoping review using PRISMA-ScR guidelines to map preclinical and clinical studies. Classify enantiomer data using FINER criteria (Feasible, Novel, Ethical, Relevant). Prioritize studies with chiral separation (e.g., chiral HPLC) and explicit stereochemical documentation. Use GRADE to assess evidence quality, noting risks of bias in older studies lacking enantiomeric resolution .
Q. How should researchers design studies to investigate this compound’s potential off-target effects on metabolic pathways?
Employ untargeted metabolomics (LC-HRMS) in liver microsomes to identify unexpected metabolites. Pair with transcriptomic analysis (RNA-seq) to detect pathway alterations (e.g., gluconeogenesis). Use cheminformatics tools (e.g., SwissTargetPrediction) to predict off-target interactions and validate via kinase profiling assays .
Q. Methodological Considerations
- Systematic Reviews : Follow PRISMA guidelines for literature synthesis, emphasizing studies with robust enantiomeric characterization .
- Experimental Reproducibility : Document synthetic routes (e.g., CAS 66734-12-1) and spectral data (1H NMR, IR) to enable replication .
- Ethical Compliance : For human studies, detail participant selection criteria and IRB protocols per NIH guidelines .
Propiedades
IUPAC Name |
4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZYXCXBBCEAQ-ACJLOTCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216876 | |
Record name | Butopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66734-12-1 | |
Record name | Butopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66734-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butopamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX7907IE2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ractopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.